8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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Overview
Description
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the molecular formula C11H11BrN2·HCl and a molecular weight of 287.59 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves the bromination of the indole nucleus followed by the formation of the hydrochloride salt. One common method involves the reaction of 8-bromoindole with a suitable amine under acidic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- 6-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Uniqueness
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJGJGQWVHCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330568-85-8 |
Source
|
Record name | 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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